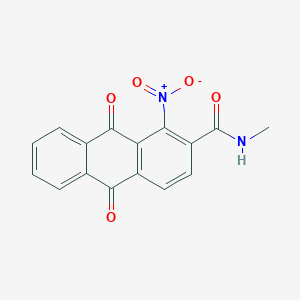![molecular formula C20H27N3 B5301548 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as MPP or MPMP. This compound has been of great interest to scientists due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter receptors such as serotonin and dopamine receptors. It has also been shown to modulate the activity of various ion channels such as voltage-gated potassium channels. These effects may contribute to its potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels such as voltage-gated potassium channels. These effects may contribute to its potential therapeutic effects in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine in lab experiments is its potential to modulate the activity of various neurotransmitter receptors and ion channels. This makes it a useful tool for studying the function of these receptors and channels. However, one limitation of using this compound is its potential toxicity. It has been shown to have toxic effects on certain cell types at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine. One direction is to investigate its potential as a drug candidate for the treatment of various neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, further research is needed to determine its potential toxicity and side effects in vivo. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its potential to modulate the activity of various neurotransmitter receptors and ion channels makes it a useful tool for studying the function of these receptors and channels. Further research is needed to determine its potential as a drug candidate for the treatment of various neurological disorders, its mechanism of action, and its toxicity and side effects in vivo.
Métodos De Síntesis
The synthesis of 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine involves the reaction of 3-methyl-2-pyridinemethanol with 1-(2-phenylpropyl)piperazine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation. The overall yield of this synthesis is around 50-60%.
Aplicaciones Científicas De Investigación
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In neuroscience, it has been used as a tool to study the function of various neurotransmitter receptors such as serotonin and dopamine receptors. In pharmacology, it has been studied for its potential to modulate the activity of various ion channels such as voltage-gated potassium channels.
Propiedades
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]-4-(2-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3/c1-17-7-6-10-21-20(17)16-23-13-11-22(12-14-23)15-18(2)19-8-4-3-5-9-19/h3-10,18H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTPICQQNQAZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
![2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5301514.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5301537.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301538.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5301555.png)


![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)